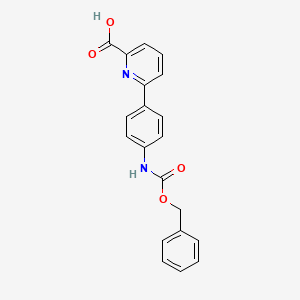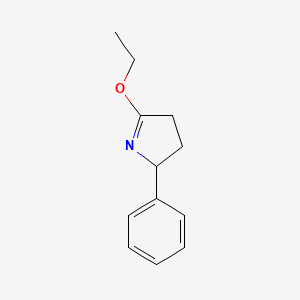
Bis(3-methylbenzyl)sulfide, 95%
Übersicht
Beschreibung
Bis(3-methylbenzyl)sulfide (BMS) is an organic compound of sulfur and benzene with a molecular formula of C12H16S. It is a colorless to pale yellow-colored liquid with a boiling point of 135-137°C and a melting point of -17°C. It is insoluble in water, but soluble in organic solvents such as ethanol and chloroform. BMS is used in a variety of applications including synthesis, scientific research, and laboratory experiments.
Wirkmechanismus
The mechanism of action of Bis(3-methylbenzyl)sulfide, 95% is not fully understood, but it is thought to interact with the active sites of enzymes in order to inhibit their activity. Bis(3-methylbenzyl)sulfide, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Bis(3-methylbenzyl)sulfide, 95% has also been found to interact with certain proteins and can be used to modulate their activity.
Biochemical and Physiological Effects
Bis(3-methylbenzyl)sulfide, 95% has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Bis(3-methylbenzyl)sulfide, 95% has also been found to interact with certain proteins and can be used to modulate their activity. In addition, Bis(3-methylbenzyl)sulfide, 95% has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Bis(3-methylbenzyl)sulfide, 95% in laboratory experiments has several advantages and limitations. One advantage is that Bis(3-methylbenzyl)sulfide, 95% is readily available and can be synthesized from readily available starting materials. Another advantage is that Bis(3-methylbenzyl)sulfide, 95% is relatively stable and can be stored for long periods of time. However, Bis(3-methylbenzyl)sulfide, 95% is insoluble in water, which can limit its use in certain experiments. In addition, Bis(3-methylbenzyl)sulfide, 95% may interact with certain proteins, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of Bis(3-methylbenzyl)sulfide, 95% in scientific research and laboratory experiments is still in its infancy and there are many potential future directions for its use. One potential future direction is the use of Bis(3-methylbenzyl)sulfide, 95% in drug discovery. Bis(3-methylbenzyl)sulfide, 95% has been found to interact with certain proteins and can be used to modulate their activity, which could be used to identify new drugs or to develop new therapeutic agents. Another potential future direction is the use of Bis(3-methylbenzyl)sulfide, 95% in the study of the structure and function of proteins. Bis(3-methylbenzyl)sulfide, 95% could be used to study the structure and function of proteins in order to gain a better understanding of their roles in the body. Finally, Bis(3-methylbenzyl)sulfide, 95% could be used in the development of new materials and compounds. Bis(3-methylbenzyl)sulfide, 95% has been found to have antioxidant properties, which could be used to create new materials and compounds with unique properties.
Synthesemethoden
Bis(3-methylbenzyl)sulfide, 95% can be synthesized from the reaction of 3-methylbenzyl chloride and sodium sulfide in aqueous solution. The reaction is catalyzed by sulfuric acid and proceeds in two steps. In the first step, 3-methylbenzyl chloride is converted to 3-methylbenzylsulfonium chloride. In the second step, the 3-methylbenzylsulfonium chloride is converted to Bis(3-methylbenzyl)sulfide, 95%. The reaction is complete when the pH of the reaction mixture is neutralized.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylbenzyl)sulfide, 95% has various applications in scientific research. It is used in the synthesis of new organic compounds and can be used as a reagent for the synthesis of other compounds. Bis(3-methylbenzyl)sulfide, 95% is also used in the field of biochemistry and physiology, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Bis(3-methylbenzyl)sulfide, 95% has also been used in the study of the structure and function of proteins, as it has been found to interact with certain proteins and can be used to modulate their activity.
Eigenschaften
IUPAC Name |
1-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMUOQOMXUABTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509968 | |
| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methylbenzyl)sulfide | |
CAS RN |
25033-32-3 | |
| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















